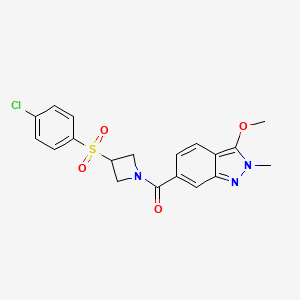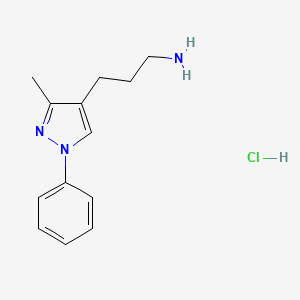
2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is a complex organic compound characterized by its trifluoroethyl group and a piperidine ring substituted with a tert-butylthio methyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is to react piperidine with tert-butylthiol under controlled conditions to introduce the tert-butylthio group. The trifluoroethyl group can then be added through a reaction with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form piperidone derivatives.
Reduction: : Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: : The tert-butylthio group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Piperidone derivatives.
Reduction: : Reduced trifluoroethyl derivatives.
Substitution: : Substituted piperidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the field of fluorine chemistry due to the presence of the trifluoroethyl group.
Biology
In biological research, it may serve as a probe or inhibitor in studies involving enzyme activity or receptor binding due to its unique structural features.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals, especially those targeting specific biological pathways or diseases.
Industry
In industry, this compound might be used in the production of advanced materials, such as polymers or coatings, benefiting from its chemical stability and unique properties.
Mécanisme D'action
The mechanism by which 2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate exerts its effects would depend on its specific application. For instance, in medicinal applications, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways would need to be determined through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethyl methacrylate: : This compound shares the trifluoroethyl group but differs in its methacrylate structure.
Tert-butylthiol: : A simpler compound with a tert-butylthio group but lacking the piperidine ring.
Uniqueness
2,2,2-Trifluoroethyl 2-((tert-butylthio)methyl)piperidine-1-carboxylate is unique due to its combination of a trifluoroethyl group and a piperidine ring, which provides distinct chemical properties compared to similar compounds.
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl 2-(tert-butylsulfanylmethyl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO2S/c1-12(2,3)20-8-10-6-4-5-7-17(10)11(18)19-9-13(14,15)16/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBRFLFSXAUCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2916834.png)

![2-[(6-methylpyridazin-3-yl)oxy]-2,3-dihydro-1H-inden-1-amine](/img/structure/B2916836.png)
![13-chloro-5-[3-(3,5-dimethylpyrazol-1-yl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2916838.png)

![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)
![5-Methyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-3-yl)methoxy]pyrimidine](/img/structure/B2916843.png)






![N-(2-(3-fluorophenyl)-2-methoxyethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2916854.png)
